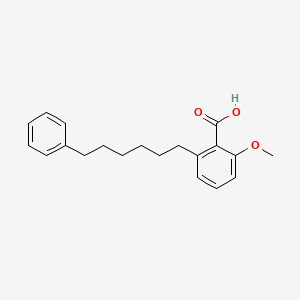

2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid

Description

Properties

IUPAC Name |

2-methoxy-6-(6-phenylhexyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-23-18-15-9-14-17(19(18)20(21)22)13-8-3-2-5-10-16-11-6-4-7-12-16/h4,6-7,9,11-12,14-15H,2-3,5,8,10,13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNNPYCCQIFODV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)CCCCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzoic acid and 6-phenylhexyl bromide.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Procedure: The 2-methoxybenzoic acid is first converted to its corresponding ester, followed by a nucleophilic substitution reaction with 6-phenylhexyl bromide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The phenyl-hexyl chain can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce an alcohol.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Research Findings and Implications

- Substituent Effects: Lipophilicity: The hexyl-phenyl chain in the target compound significantly increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility . Acidity: Methoxy and alkyl groups decrease acidity (higher pKa) compared to electron-withdrawing substituents like -CF₃ or -NO₂ .

- Biological Activity :

Biological Activity

2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid is a benzoic acid derivative notable for its potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its structural characteristics that may confer unique pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a methoxy group and a phenyl-hexyl side chain, which contribute to its hydrophobicity and potential interactions with biological targets. The synthesis typically involves the following steps:

- Starting Materials : 2-methoxybenzoic acid and 6-phenylhexyl bromide.

- Reaction Conditions : Conducted in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

- Procedure : The methoxybenzoic acid is converted to its ester, followed by nucleophilic substitution with 6-phenylhexyl bromide.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. The compound's mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Table 1: Summary of Anti-inflammatory Studies

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may possess antibacterial effects against various pathogens.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Pseudomonas aeruginosa | 25 µg/mL |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzymatic Targets : The compound may inhibit key enzymes involved in inflammatory pathways.

- Receptor Interactions : Potential binding to receptors involved in pain signaling and inflammation modulation has been suggested.

Case Studies

-

In Vivo Studies on Inflammation :

A study utilizing a rat model demonstrated that administration of the compound significantly reduced inflammatory markers in serum after induced inflammation through lipopolysaccharide (LPS) injection. This suggests its potential therapeutic application in treating inflammatory diseases. -

Antimicrobial Efficacy Assessment :

A series of experiments conducted on bacterial strains revealed that the compound exhibited dose-dependent antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The study concluded that the compound could be developed into a novel antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for preparing 2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid?

- Methodological Answer : The synthesis typically involves two key steps: (1) introducing the 6-phenyl-hexyl chain via coupling reactions (e.g., Suzuki-Miyaura cross-coupling using palladium catalysts) and (2) functionalizing the benzoic acid core. For example, methyl ester precursors (e.g., this compound methyl ester, CAS 1171921-59-7) are synthesized first, followed by hydrolysis under alkaline conditions to yield the free carboxylic acid . Purification often employs column chromatography or recrystallization to achieve >95% purity.

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer : Key techniques include:

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer : Store in airtight containers at -20°C under inert gas (e.g., argon) to prevent oxidation of the alkyl chain or hydrolysis of the methoxy group. Avoid prolonged exposure to light, as UV radiation may degrade the aromatic system .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved when synthesizing the phenyl-hexyl substituent?

- Methodological Answer : Yield discrepancies often arise from catalyst loading or solvent polarity. For example:

Q. What strategies mitigate steric hindrance during the coupling of the hexyl-phenyl chain to the benzoic acid core?

- Methodological Answer : Steric effects are addressed by:

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations model binding to enzymes like cyclooxygenase-2 (COX-2), leveraging structural analogs (e.g., 2-Fluoro-3-formyl-6-methoxybenzoic acid derivatives with anti-inflammatory activity). QSAR studies correlate alkyl chain length with logP values to optimize bioavailability .

Data Contradiction Analysis

Q. Why do solubility values vary across studies for this compound?

- Methodological Answer : Solubility discrepancies stem from:

- pH-dependent ionization : Carboxylic acid group increases solubility in basic buffers (pH > 8).

- Crystallinity : Amorphous vs. crystalline forms exhibit different dissolution profiles.

Standardize testing conditions (e.g., USP phosphate buffer, pH 7.4) and use DSC/TGA to assess polymorphic stability .

Safety and Environmental Considerations

Q. What precautions are critical when handling this compound in vitro?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential dust formation.

- Waste disposal : Incinerate via EPA-approved facilities to avoid environmental persistence, as biodegradability data are lacking .

Applications in Drug Development

Q. How is the compound’s pharmacokinetic profile optimized for preclinical studies?

- Methodological Answer :

- Prodrug design : Esterification of the carboxylic acid improves membrane permeability.

- Microsomal assays : Assess metabolic stability (e.g., CYP450 interactions) using liver microsomes.

- Plasma protein binding : Equilibrium dialysis determines free fraction for dose adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.